Methyl 4-bromo-2-hydroxybenzoate
Overview
Description
Methyl 4-bromo-2-hydroxybenzoate is a chemical compound with the molecular formula C8H7BrO3 . It is commonly used in various scientific and industrial applications .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the reaction of 2-bromo-4-hydroxybenzoic acid with thionyl chloride in methanol, yielding this compound .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a bromo group, a hydroxy group, and a methoxy group . The exact spatial arrangement of these groups can be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it’s known that brominated compounds like this one often participate in substitution reactions, where the bromine atom is replaced by another atom or group .Physical and Chemical Properties Analysis
This compound is a solid compound with a molecular weight of 231.04 . It has a density of 1.6±0.1 g/cm3 and a boiling point of 284.7±20.0 °C . The compound’s melting point is reported to be 41-42°C .Scientific Research Applications
Crystal Structure and Computational Analysis Methyl 4-hydroxybenzoate, also known as methyl paraben, exhibits antimicrobial properties and is used in cosmetics and food preservation. Research has explored its crystal structure and intermolecular interactions through Hirshfeld surface analysis and computational calculations. These studies help understand its pharmaceutical activity and chemical properties (Sharfalddin et al., 2020).
Synthesis Processes Methyl 4-bromo-2-methoxybenzoate, closely related to Methyl 4-bromo-2-hydroxybenzoate, has been synthesized through various chemical processes. Understanding these synthesis pathways is crucial for the production of high-purity compounds for research and industrial applications (Chen Bing-he, 2008).
Reactions and Derivatives Electrophilic substitution reactions of 4-hydroxybenzo[b]thiophen and related compounds, including those similar to this compound, have been studied, revealing insights into chemical reactivity and potential applications in various fields (Clarke et al., 1973).
Chemical Analysis and Detection Techniques such as microemulsion electrokinetic chromatography have been developed for the quantitative analysis of 4-hydroxybenzoates, like this compound. These methods are crucial for ensuring the quality and safety of products containing these compounds (Mahuzier et al., 2001).
Metabolism and Pharmacokinetics Studies on the metabolism of parabens, including derivatives of 4-hydroxybenzoic acid like this compound, provide critical information about how these compounds are processed in the human body. Such research is vital for assessing the safety and efficacy of pharmaceuticals and cosmetics containing these chemicals (Abbas et al., 2010).
Sensor Development The development of sensors based on molecularly imprinted polymers for recognizing and detecting methyl parabens, similar in structure to this compound, illustrates the potential for innovative applications in quality control and environmental monitoring (Soysal, 2021).
Safety and Hazards
Methyl 4-bromo-2-hydroxybenzoate is classified as Acute Tox. 3 Oral, indicating that it is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin, eyes, or clothing .
Relevant Papers Several papers related to this compound were found during the search . These papers could provide more detailed information about the compound’s properties, synthesis, and applications.
Mechanism of Action
Target of Action
Methyl 4-bromo-2-hydroxybenzoate is a chemical compound with the empirical formula C8H7BrO3 The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that benzylic compounds can undergo reactions at the benzylic position . This could potentially influence the compound’s interaction with its targets and the resulting changes.
Biochemical Pathways
It is known that benzylic compounds can undergo reactions at the benzylic position , which could potentially affect various biochemical pathways and their downstream effects.
Biochemical Analysis
Biochemical Properties
Methyl 4-bromo-2-hydroxybenzoate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain esterases, which catalyze the hydrolysis of ester bonds. The nature of these interactions often involves the formation of enzyme-substrate complexes, where this compound acts as a substrate, leading to its conversion into other products .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in inflammatory responses, potentially through its interaction with transcription factors. Additionally, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term effects observed in in vitro or in vivo studies include changes in cell viability and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, while at higher doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. High doses of this compound can lead to toxicity, affecting organ function and overall health .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as esterases and oxidases, which catalyze its conversion into different metabolites. These metabolic pathways can influence the levels of metabolites and the overall metabolic flux within cells. The compound’s interaction with cofactors and other metabolic enzymes plays a crucial role in its biotransformation and subsequent biological effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate its movement across cellular membranes and its localization within different cellular compartments. The compound’s distribution can affect its accumulation and activity in specific tissues, influencing its overall biological effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell. This localization can influence its interactions with other biomolecules and its role in cellular processes .
Properties
IUPAC Name |
methyl 4-bromo-2-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMVEVUWSJXZMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80553807 | |
Record name | Methyl 4-bromo-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80553807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22717-56-2 | |
Record name | 4-Bromo-2-hydroxybenzoic acid methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22717-56-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-bromo-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80553807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 4-bromo-2-hydroxy-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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